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Compound of Interest

Compound Name: Glyceryl-d5 trioleate

Cat. No.: B15143827 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Glyceryl-d5
trioleate as an internal standard in the quantitative analysis of triolein and other triacylglycerols

(TAGs) by mass spectrometry.

Introduction
Triacylglycerols are a major class of lipids and serve as a primary form of energy storage in

biological systems. Their accurate quantification is crucial in various research areas, including

metabolic diseases, cardiovascular research, and drug development. Stable isotope-labeled

internal standards are essential for reliable quantification in mass spectrometry by correcting

for variability in sample preparation and instrument response.[1][2] Glyceryl-d5 trioleate is a

deuterated analog of triolein, making it an ideal internal standard for the quantification of triolein

and structurally similar TAGs.

Principle
The methodology is based on the principle of stable isotope dilution mass spectrometry. A

known amount of Glyceryl-d5 trioleate (the internal standard) is added to the biological

sample at the beginning of the sample preparation process. This standard co-elutes with the

endogenous analyte (triolein) during liquid chromatography and is detected by the mass
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spectrometer. By comparing the signal intensity of the analyte to that of the internal standard,

precise and accurate quantification can be achieved, as any sample loss or ionization

suppression will affect both the analyte and the internal standard similarly.

Experimental Protocols
Materials and Reagents

Internal Standard: Glyceryl-d5 trioleate

Solvents: Methanol (LC-MS grade), Chloroform (HPLC grade), Isopropanol (LC-MS grade),

Acetonitrile (LC-MS grade), Methyl-tert-butyl ether (MTBE) (HPLC grade)

Additives: Ammonium formate (LC-MS grade)

Biological Matrix: Human plasma (or other relevant biological samples)

Reagent Water: Deionized or Milli-Q water

Sample Preparation: Lipid Extraction from Plasma
This protocol is adapted from established lipid extraction methods.[3][4]

Sample Thawing: Thaw frozen plasma samples on ice.

Internal Standard Spiking: To 50 µL of plasma in a clean glass tube, add 10 µL of Glyceryl-
d5 trioleate internal standard solution (e.g., 10 µg/mL in methanol) to achieve a final

concentration of approximately 2 µg/mL in the initial sample. Vortex briefly.

Protein Precipitation and Lipid Extraction (MTBE Method):

Add 225 µL of cold methanol to the plasma sample. Vortex for 10 seconds.

Add 750 µL of cold MTBE. Vortex for 10 seconds and shake for 6 minutes at 4°C.

Induce phase separation by adding 188 µL of water. Vortex for 20 seconds and centrifuge

at 14,000 rpm for 2 minutes.[4]
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Collection of Organic Phase: Carefully collect the upper organic layer (containing the lipids)

and transfer it to a new clean tube.

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen at room

temperature.

Reconstitution: Reconstitute the dried lipid extract in 100 µL of isopropanol:acetonitrile (1:1,

v/v). Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Analysis
The following are typical LC-MS/MS parameters for the analysis of triacylglycerols.

Optimization may be required depending on the specific instrumentation used.

LC System: A high-performance liquid chromatography (UHPLC) system.

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size) is

commonly used for lipidomics.[1]

Mobile Phase A: Water:Acetonitrile (40:60, v/v) with 10 mM ammonium formate.

Mobile Phase B: Isopropanol:Acetonitrile (90:10, v/v) with 10 mM ammonium formate.

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B,

ramping up to a high percentage to elute the hydrophobic triacylglycerols.

Flow Rate: 0.4 mL/min.

Column Temperature: 55°C.

Injection Volume: 5 µL.

MS System: A triple quadrupole mass spectrometer.

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

Detection Mode: Multiple Reaction Monitoring (MRM).
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Data Presentation
Table 1: Illustrative MRM Transitions for Triolein and
Glyceryl-d5 Trioleate

Compound
Precursor Ion
(m/z)

Product Ion
(m/z)

Collision
Energy (eV)

Dwell Time
(ms)

Triolein 902.8 601.5 35 100

Glyceryl-d5

trioleate
907.8 601.5 35 100

Note: The precursor ion for triacylglycerols is typically the ammonium adduct [M+NH4]+. The

product ion shown corresponds to the neutral loss of one of the oleic acid chains. These values

are illustrative and should be optimized for the specific instrument used.

Table 2: Representative Quantitative Performance
Characteristics

Parameter Value

Linearity (r²) > 0.99

LLOQ (Lower Limit of Quantification) 1-10 ng/mL

ULOQ (Upper Limit of Quantification) 1000-5000 ng/mL

Intra-day Precision (%CV) < 15%

Inter-day Precision (%CV) < 15%

Accuracy (% bias) ± 15%

Recovery 85-115%

Note: These are typical performance characteristics for a validated bioanalytical method and

should be established for each specific application.
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Caption: Experimental workflow for the quantification of triolein.
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Conclusion
The use of Glyceryl-d5 trioleate as an internal standard provides a robust and reliable method

for the quantification of triolein and other triacylglycerols in biological matrices by LC-MS/MS.

The detailed protocol and illustrative performance characteristics presented here serve as a

valuable resource for researchers in lipidomics and related fields. It is recommended to perform

a full method validation for each specific application to ensure data quality and regulatory

compliance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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